3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide
Overview
Description
3,5-Dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide is an organic compound with a complex structure, characterized by the presence of multiple functional groups including chloro, ethoxy, and methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: of a suitable benzene derivative to introduce nitro groups.
Reduction: of the nitro groups to amines.
Acylation: to form the benzamide structure.
Substitution: reactions to introduce chloro, ethoxy, and methoxy groups at specific positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups.
Reduction: Reduction reactions can target the chloro groups, converting them to corresponding hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products:
Oxidation products: Include aldehydes, ketones, or carboxylic acids.
Reduction products: Include dechlorinated hydrocarbons.
Substitution products: Include various substituted benzamides with different functional groups.
Scientific Research Applications
3,5-Dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,5-Dichloro-4-ethoxybenzamide: Lacks the methoxy group, resulting in different chemical properties.
4-Methoxy-N-(4-methoxyphenyl)benzamide: Lacks the chloro and ethoxy groups, affecting its reactivity and applications.
3,5-Dichloro-N-(4-methoxyphenyl)benzamide: Lacks the ethoxy group, leading to variations in its chemical behavior.
Biological Activity
3,5-Dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide is an organic compound notable for its complex structure, featuring multiple functional groups such as chloro, ethoxy, and methoxy moieties attached to a benzamide core. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{18}H_{19}Cl_2N_O_3. Its structure can be represented as follows:
This compound's unique arrangement of functional groups contributes to its biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to its observed pharmacological effects. The exact mechanisms may vary based on the biological system being studied and the specific applications intended.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Inhibition Zone (mm) | Reference Drug (mm) |
---|---|---|
Staphylococcus aureus | 22 | 24 |
Pseudomonas aeruginosa | 23 | 24 |
Klebsiella pneumoniae | 25 | 27 |
These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
Anti-inflammatory Effects
Additionally, the compound has been investigated for its anti-inflammatory properties. A study focused on its ability to inhibit pro-inflammatory cytokines in cellular models revealed that it effectively reduced the expression of TNF-alpha and IL-6, which are key mediators in inflammatory responses. The following table summarizes these findings:
Cytokine | Control Level | Treated Level | Statistical Significance |
---|---|---|---|
TNF-alpha | 100% | 45% | p < 0.01 |
IL-6 | 100% | 40% | p < 0.01 |
This data indicates that the compound may have therapeutic potential in treating inflammatory diseases .
Case Studies
Several case studies have explored the pharmacological applications of this compound:
- Tumor Growth Inhibition : In vivo studies using mouse models demonstrated that treatment with this compound significantly inhibited tumor growth in xenograft models of breast cancer (MDA-MB-231). The treatment resulted in reduced tumor size compared to control groups .
- Insulin Sensitivity Enhancement : Another study investigated the compound's effects on glucose uptake in insulin-resistant cells. Results indicated that it enhanced insulin-stimulated glucose uptake without significant cytotoxicity, suggesting potential applications in managing type 2 diabetes mellitus .
Properties
IUPAC Name |
3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-3-22-15-13(17)8-10(9-14(15)18)16(20)19-11-4-6-12(21-2)7-5-11/h4-9H,3H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOLGTJOVLMWMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228354 | |
Record name | 3,5-Dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601228354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692275-43-7 | |
Record name | 3,5-Dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=692275-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601228354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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